molecular formula C7H9ClO2 B3043758 4-Oxocyclohexanecarbonyl chloride CAS No. 914637-80-2

4-Oxocyclohexanecarbonyl chloride

Cat. No. B3043758
CAS RN: 914637-80-2
M. Wt: 160.6 g/mol
InChI Key: AASVHVOZIALMIH-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarbonyl chloride is a chemical compound with the molecular formula C7H9ClO2 . It has a molecular weight of 160.6 . The compound is also known by its IUPAC name, 4-oxocyclohexanecarbonyl chloride .


Synthesis Analysis

The synthesis of 4-Oxocyclohexanecarbonyl chloride involves the reaction of 4-oxo-cyclohexanecarboxylic acid with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane . The reaction is stirred at room temperature overnight . The volatiles are then removed under reduced pressure, and the residue is azeotroped with toluene and dried under high vacuum, yielding the crude acid chloride .


Molecular Structure Analysis

The molecular structure of 4-Oxocyclohexanecarbonyl chloride consists of a cyclohexane ring with a carbonyl (C=O) and a chloride (Cl) group attached . The InChI code for the compound is 1S/C7H9ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Oxocyclohexanecarbonyl chloride include a molecular weight of 160.6 and a molecular formula of C7H9ClO2 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Oxocyclohexanecarbonyl chloride, focusing on six unique fields:

Organic Synthesis

4-Oxocyclohexanecarbonyl chloride is widely used as an intermediate in organic synthesis. Its reactive carbonyl chloride group allows it to participate in various chemical reactions, such as acylation and condensation, facilitating the synthesis of complex organic molecules .

Pharmaceutical Development

In pharmaceutical research, 4-Oxocyclohexanecarbonyl chloride is utilized to create novel drug candidates. Its structural framework can be modified to produce compounds with potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities .

Polymer Chemistry

This compound is also significant in polymer chemistry. It can be used to synthesize specialized polymers and copolymers with unique properties. These polymers can be applied in various industries, including biomedical devices, coatings, and adhesives.

Material Science

In material science, 4-Oxocyclohexanecarbonyl chloride is employed to develop advanced materials with specific characteristics. For instance, it can be used to create materials with enhanced mechanical strength, thermal stability, and chemical resistance .

Analytical Chemistry

In analytical chemistry, 4-Oxocyclohexanecarbonyl chloride is used as a reagent for the detection and quantification of various substances. Its reactivity with specific functional groups makes it valuable in developing analytical methods for environmental and biological samples.

If you need further details on any of these applications or additional fields, feel free to ask!

Sigma-Aldrich Ambeed Smolecule

properties

IUPAC Name

4-oxocyclohexane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c8-7(10)5-1-3-6(9)4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASVHVOZIALMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxocyclohexanecarbonyl chloride

Synthesis routes and methods

Procedure details

To a stirred solution of 4-oxo-cyclohexanecarboxylic acid (commercially available) (115 mg, 0.81 mmol) in CH2Cl2 (3 ml) was added oxalyl chloride (205 mg, 1.61 mmol). The reaction mixture was stirred at RT over night, and then concentrated under vacuo. The product was used directly in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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